3-Methylarsacetin
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Overview
Description
Preparation Methods
The synthesis of 3-Methylarsacetin involves the reaction of 3-methyl-4-aminophenol with arsenic acid in the presence of acetic anhydride . The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methylarsacetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the arsonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylarsacetin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It has been studied for its biological activity, particularly its antimalarial properties.
Medicine: Its potential therapeutic applications are being explored, especially in the treatment of parasitic infections.
Industry: It may be used in the production of other chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methylarsacetin involves its interaction with biological molecules, leading to the inhibition of key enzymes and pathways in parasites . The molecular targets include enzymes involved in the biosynthesis of essential metabolites, which are crucial for the survival of the parasites. By inhibiting these enzymes, this compound disrupts the metabolic processes, leading to the death of the parasites.
Comparison with Similar Compounds
3-Methylarsacetin can be compared with other organoarsenic compounds such as:
Arsanilic acid: Similar in structure but lacks the methyl group at the 3-position.
Roxarsone: Contains a nitro group instead of the acetylamino group.
Carbarsone: Contains a carbamoyl group instead of the acetylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
25384-21-8 |
---|---|
Molecular Formula |
C9H12AsNO4 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
(4-acetamido-3-methylphenyl)arsonic acid |
InChI |
InChI=1S/C9H12AsNO4/c1-6-5-8(10(13,14)15)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,13,14,15) |
InChI Key |
COQLWTPLWDQKID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[As](=O)(O)O)NC(=O)C |
Origin of Product |
United States |
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